molecular formula C16H14N2O2 B1273269 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione CAS No. 27036-49-3

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione

Cat. No.: B1273269
CAS No.: 27036-49-3
M. Wt: 266.29 g/mol
InChI Key: XPRGFWCOARUGAL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS 27036-49-3) is a high-purity pyrrolidine-2,5-dione derivative of significant interest in medicinal chemistry and pharmacological research. This compound has demonstrated a promising multi-faceted biological profile in preclinical studies. It exhibits notable anticonvulsant activity ,

Properties

IUPAC Name

3-anilino-1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-10,14,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRGFWCOARUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383136
Record name 3-anilino-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27036-49-3
Record name 3-anilino-1-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ANILINO-1-PHENYLSUCCINIMIDE
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Preparation Methods

Acylation Step

  • Reactants: Aniline and maleic anhydride.
  • Reaction: Nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of maleic anhydride.
  • Product: Maleanilic acid (N-phenylmaleamic acid).

This step is usually performed under mild heating conditions to ensure complete ring opening of maleic anhydride and formation of the amic acid intermediate.

Michael Addition

  • Reactants: Maleanilic acid and aniline.
  • Reaction: Michael addition of the nucleophilic aniline to the α,β-unsaturated carbonyl system of maleanilic acid.
  • Product: A Michael adduct intermediate bearing both phenyl and phenylamino substituents.

This step introduces the phenylamino group at the 3-position of the pyrrolidine ring precursor.

Cyclization

  • Process: Heating the Michael adduct induces intramolecular cyclization.
  • Mechanism: The carboxyl and amide functionalities undergo dehydration to form the imide ring characteristic of pyrrolidine-2,5-dione.
  • Final Product: 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione.

This cyclization is critical to form the five-membered heterocyclic ring and stabilize the compound's structure.

Alternative Synthetic Approaches

Other research has explored variations in substituents and reaction conditions to optimize yields and purity:

  • Use of substituted phenyl rings (e.g., chloro, fluoro substituents) on starting succinic acids to produce derivatives with altered biological activity.
  • Employing different solvents such as toluene, chloroform, or diethyl ether, with heating at reflux or room temperature, to influence reaction kinetics and product crystallization.
  • Synthesis of related pyrrolidine-2,5-dione derivatives via reaction of N-substituted amidrazones with maleic anhydride analogs, demonstrating the versatility of the maleimide scaffold.

Reaction Conditions and Yields

Step Conditions Solvent(s) Temperature Time Yield (%)
Acylation Stirring of aniline and maleic anhydride Usually no solvent or minimal solvent Mild heating (50-80°C) 2-4 hours 70-85
Michael Addition Addition of aniline to maleanilic acid Toluene, chloroform, or diethyl ether Room temp to reflux 2-21 days (room temp) or 5 h (reflux) 75-95
Cyclization Heating of Michael adduct Same as above Reflux (boiling solvent) Several hours High (varies)

Note: The yields depend strongly on the solvent choice and temperature, with reflux in toluene or chloroform providing the highest yields in shorter times.

Analytical Characterization

Research Findings on Preparation Optimization

  • Studies have shown that the presence of the NH group linking the pyrrolidine-2,5-dione system to the aromatic ring is essential for biological activity and influences the synthetic route.
  • Substituent effects on the phenyl ring can be manipulated by starting from substituted succinic acids, which are cyclized under similar conditions to produce derivatives with different pharmacological profiles.
  • The choice of solvent and temperature critically affects the crystallization and purity of the final compound, with chloroform and toluene at reflux temperatures giving optimal results.

Summary Table of Key Synthetic Parameters

Parameter Typical Range/Value Notes
Starting materials Aniline, maleic anhydride Commercially available
Reaction solvents Toluene, chloroform, diethyl ether Solvent choice affects yield and purity
Reaction temperature Room temperature to reflux (~60-110°C) Higher temp reduces reaction time
Reaction time 2 hours to 21 days Longer times at room temp; shorter at reflux
Yield 70-95% Dependent on conditions and purity
Purification Crystallization from ethanol Common method

Chemical Reactions Analysis

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is C16H14N2O2. The compound features a five-membered pyrrolidine ring with a phenyl and a phenylamino substituent, alongside a cyclic imide group. This structural configuration is crucial for its reactivity and interactions with biological targets.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for the creation of various heterocyclic compounds such as pyrroles, pyrazoles, and oxazoles. These heterocycles are integral to numerous biologically active molecules and functional materials .

Synthesis Pathway:
The typical synthesis involves:

  • Acylation of aniline with maleic anhydride to form maleanilic acid.
  • A Michael addition with aniline.
  • Cyclization to yield the target compound.

This multi-step process highlights the compound's accessibility for further research and pharmaceutical applications .

This compound has shown notable biological activities, particularly in the following areas:

  • Anticonvulsant Properties: Research indicates that this compound exhibits anticonvulsant activity in various seizure models, including maximum electroshock seizure tests. It has been shown to modulate ion channels and neurotransmitter systems in the brain, contributing to its therapeutic potential in neurological disorders .
  • Enzyme Interaction: The compound influences the activity of carbonic anhydrase isoenzymes, which are crucial for physiological processes such as fluid balance and respiration. This interaction suggests potential applications in treating metabolic disorders by inhibiting fatty acid synthesis .

Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anticonvulsant Activity Study: A series of derivatives were synthesized and tested for their anticonvulsant activity using the maximum electroshock seizure model. Compounds with specific substitutions on the phenyl ring showed varying degrees of efficacy, highlighting structure-activity relationships that inform future drug design .
  • Anti-inflammatory Studies: Related compounds derived from pyrrole and pyrrolidine structures have demonstrated anti-inflammatory properties against various bacterial strains using broth microdilution methods. These studies emphasize the potential of this compound in developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of ion channels and neurotransmitter systems in the brain. The compound’s inhibitory effect on carbonic anhydrase isoenzymes suggests it may interfere with the enzyme’s catalytic activity, impacting processes like acid-base balance and fluid secretion .

Biological Activity

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, also known as N-phenyl maleimide, is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2. The compound features a pyrrolidine ring with a phenyl and a phenylamino substituent, which contributes to its reactivity and biological activity. The presence of a cyclic imide group enhances its potential for various chemical transformations and interactions with biological targets.

The mechanism of action for this compound primarily involves:

  • Inhibition of Carbonic Anhydrase Isoenzymes : This interaction alters acid-base balance and fluid secretion.
  • Modulation of Ion Channels : The compound may affect neurotransmitter systems, contributing to its anticonvulsant effects.

These mechanisms highlight the compound's potential as a therapeutic agent in neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:

Compound NameStructure TypeNotable Properties
EthosuximidePyrrolidine derivativeAntiepileptic drug
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dionePyrrolidine derivativeSimilar biological activity
N-BenzylmaleimideCyclic imideUsed in polymer chemistry

This table illustrates how structural similarities can lead to varying biological activities among pyrrolidine derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds derived from pyrrole and pyrrolidine structures:

  • Synthesis Pathways : The synthesis typically involves acylation of aniline with maleic anhydride to form maleanilic acid, followed by Michael addition and cyclization.
  • Biological Evaluation : Various derivatives have been tested for their anti-inflammatory and antimicrobial activities using assays that measure inhibition against specific pathogens . For example, compounds similar to this compound have shown promising results against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, and how can structural purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted maleic anhydrides with phenylhydrazine derivatives under reflux conditions in aprotic solvents like THF or DMF. Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and corroborated by 1H^1H-NMR to confirm the absence of unreacted amines or anhydrides. Structural elucidation relies on FT-IR (C=O stretching at ~1750 cm1^{-1}) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .

Q. How can researchers determine the solubility profile of this compound for experimental design?

  • Methodological Answer : Solubility is assessed via phase-solubility studies in solvents of varying polarity (e.g., water, ethanol, DMSO, chloroform). Gravimetric analysis after saturation and filtration is used to quantify solubility limits. For polar solvents, sonication at 40°C for 30 minutes enhances dissolution. Data should be cross-referenced with computational solubility predictions using Hansen solubility parameters .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 1H^1H-NMR shifts) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR shifts often arise from tautomerism or solvent-induced conformational changes. To resolve this, variable-temperature NMR (VT-NMR) can be employed to track dynamic equilibria. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate expected shifts, which are compared to experimental data. For ambiguous cases, 2D-COSY or NOESY experiments clarify proton-proton correlations .

Q. What experimental design strategies optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer : A fractional factorial design (FFD) is recommended to screen critical variables (e.g., catalyst loading, temperature, solvent polarity). Response Surface Methodology (RSM) with a Central Composite Design (CCD) refines optimal conditions. For example, a 3k^k factorial design can identify interactions between Lewis acid catalysts (e.g., ZnCl2_2) and reaction time, minimizing trial-and-error approaches .

Q. How do computational methods enhance the understanding of reaction mechanisms for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., transition state theory using Gaussian 16) map reaction pathways, while Molecular Dynamics (MD) simulations predict solvent effects. For instance, the nucleophilic attack of phenylamine on maleic anhydride derivatives can be modeled using Intrinsic Reaction Coordinate (IRC) analysis to visualize energy barriers. These methods align with ICReDD’s framework for integrating computation and experimentation .

Q. What role does the pyrrolidine-2,5-dione core play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer : The dione core’s electron-deficient nature facilitates Michael addition reactions with biological nucleophiles (e.g., cysteine residues). SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring) and assaying inhibition kinetics (e.g., IC50_{50} determination via enzyme-linked assays). Comparative molecular field analysis (CoMFA) models quantify steric/electronic contributions to activity .

Methodological Resources

  • Spectral Interpretation : Cross-validate experimental data with computational tools (e.g., ACD/Labs NMR Workbook) .
  • Reaction Optimization : Use JMP or Minitab for DOE implementation and ANOVA analysis .
  • Computational Modeling : Leverage open-source software like ORCA for DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione

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